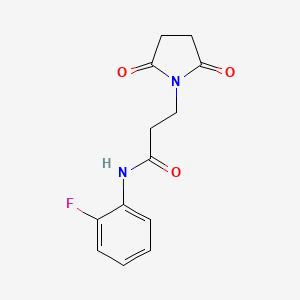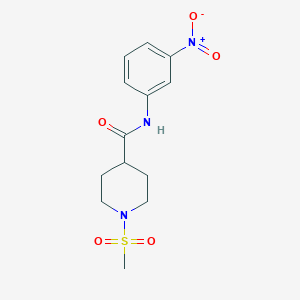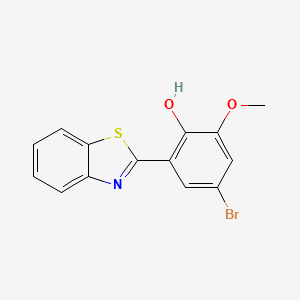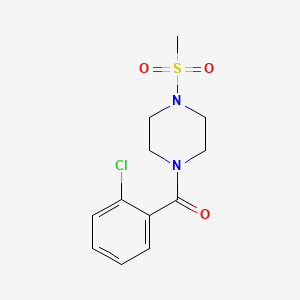![molecular formula C14H11N3OS B5717887 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine](/img/structure/B5717887.png)
3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the family of pyridine derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine is not fully understood. However, it has been reported to inhibit various enzymes and proteins such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and topoisomerase II. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine has been reported to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been reported to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One of the major advantages of using 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine in lab experiments is its high purity and yield. It is also relatively easy to synthesize using the methods mentioned above. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine. One of the most promising directions is its potential use as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another direction is its potential use as an anti-inflammatory and analgesic agent. Further studies are needed to determine its efficacy and safety in animal models and humans. Additionally, its potential use in the treatment of infectious diseases such as tuberculosis and malaria should be explored further.
合成法
The synthesis of 3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine has been reported using various methods. One of the most common methods involves the reaction of 2-chloro-5-(phenylthio)pyridine with sodium azide in the presence of copper(I) iodide. Another method involves the reaction of 2-chloro-5-(phenylthio)pyridine with sodium azide in the presence of triphenylphosphine and copper(I) bromide. Both of these methods have been reported to yield high purity and yield of the compound.
科学的研究の応用
3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been reported to exhibit significant antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
特性
IUPAC Name |
2-phenyl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-2-6-12(7-3-1)13-16-17-14(18-13)19-10-11-5-4-8-15-9-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLYPFDAKAARHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanylmethyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5717810.png)

![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)

![ethyl {4-[(2-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B5717829.png)

![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)



![N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5717898.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5717908.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)